(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide
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Overview
Description
(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of a suitable chlorophenyl derivative with a sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxathiazolidine ring. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Researchers use this compound to study the interactions of heterocyclic molecules with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of (S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl group and the oxathiazolidine ring contributes to its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share a similar thiazole ring structure and have been studied for their anticancer and antimicrobial properties.
Benzothiazole Derivatives: These compounds also contain a sulfur and nitrogen heterocycle and are known for their wide range of biological activities.
Uniqueness
(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to the presence of the oxathiazolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16ClNO5S |
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Molecular Weight |
333.79 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(4-chlorophenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H16ClNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |
InChI Key |
IJDYCXSJHHTTSF-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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